molecular formula C10H12N2O4 B12945928 3-Methyl-3-(3-nitropyridin-4-yl)butanoic acid

3-Methyl-3-(3-nitropyridin-4-yl)butanoic acid

Cat. No.: B12945928
M. Wt: 224.21 g/mol
InChI Key: QDBSAEAUZGWMEU-UHFFFAOYSA-N
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Description

3-Methyl-3-(3-nitropyridin-4-yl)butanoic acid is an organic compound characterized by the presence of a nitropyridine moiety attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(3-nitropyridin-4-yl)butanoic acid typically involves the nitration of a pyridine derivative followed by the introduction of the butanoic acid moiety. One common method involves the reaction of 3-nitropyridine with a suitable butanoic acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the nitration process .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(3-nitropyridin-4-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-amino-3-(3-nitropyridin-4-yl)butanoic acid.

    Reduction: Formation of 3-methyl-3-(3-aminopyridin-4-yl)butanoic acid.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-3-(3-nitropyridin-4-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(3-nitropyridin-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

3-methyl-3-(3-nitropyridin-4-yl)butanoic acid

InChI

InChI=1S/C10H12N2O4/c1-10(2,5-9(13)14)7-3-4-11-6-8(7)12(15)16/h3-4,6H,5H2,1-2H3,(H,13,14)

InChI Key

QDBSAEAUZGWMEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=C(C=NC=C1)[N+](=O)[O-]

Origin of Product

United States

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